molecular formula C18H19N3O3 B246376 N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide

Cat. No. B246376
M. Wt: 325.4 g/mol
InChI Key: KDRVRABVBABRNR-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide, also known as NF-κB inhibitor, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by inhibiting the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor works by blocking the activation of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TN-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideα), and the production of reactive oxygen species (ROS). N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has several advantages for lab experiments. It is a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which makes it a valuable tool for investigating the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of experimental results. Additionally, the optimal concentration of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor for a particular experiment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for the research on N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor. One area of research is the development of more potent and selective N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitors. Another area of research is the investigation of the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor may improve its efficacy and reduce its off-target effects.

Synthesis Methods

The synthesis of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 3-methyl-2-butanone, which is reacted with 2-nitrobenzaldehyde to form the corresponding nitroalkene. The nitroalkene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with furan-2-carboxylic acid to form the final product, N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide.

Scientific Research Applications

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB inhibitor has been used in various studies to investigate the role of N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamideκB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-12(2)9-10-21-14-7-4-3-6-13(14)16(18(21)23)19-20-17(22)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)/b19-16-

InChI Key

KDRVRABVBABRNR-MNDPQUGUSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CO3)/C1=O

SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CO3)C1=O

Origin of Product

United States

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